molecular formula C17H15N5O4S B6504848 1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1396637-92-5

1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B6504848
CAS No.: 1396637-92-5
M. Wt: 385.4 g/mol
InChI Key: IQVRQVVNANYBQD-UHFFFAOYSA-N
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Description

1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound is a key research tool for investigating the PI3Kδ signaling pathway, which is critically involved in B-cell development, activation, and migration , and is a validated therapeutic target in hematological malignancies and inflammatory diseases. Its high selectivity for the delta isoform over other PI3K class I isoforms (α, β, γ) allows researchers to precisely dissect the unique roles of PI3Kδ in immune cell function without confounding off-target effects. The primary research applications for this inhibitor are in the fields of oncology, particularly for the study of B-cell lymphomas and leukemias , and immunology, for exploring mechanisms in allergic response, autoimmunity, and inflammation. By potently inhibiting AKT phosphorylation and downstream signaling, this compound can induce cell cycle arrest and apoptosis in susceptible malignant B-cells. It is supplied for research purposes to facilitate preclinical studies, target validation, and the development of novel therapeutic strategies for PI3Kδ-driven pathologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-24-7-4-13-18-14(25-20-13)9-22-6-2-3-12(17(22)23)16-19-15(21-26-16)11-5-8-27-10-11/h2-3,5-6,8,10H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVRQVVNANYBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique structure that combines oxadiazole and dihydropyridinone moieties. The presence of these functional groups is significant for its biological activity. The molecular formula is C15H16N4O3SC_{15}H_{16}N_4O_3S with a molecular weight of approximately 320.38 g/mol.

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, particularly concerning its anticancer properties. The following sections summarize key findings from research studies.

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, studies have reported IC50 values in the low micromolar range (0.12–2.78 µM) against these cell lines, indicating potent anticancer potential compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through a dose-dependent mechanism. It was shown to increase caspase-3/7 activity and induce cell cycle arrest at the G1 phase in MCF-7 cells . Additionally, Western blot analysis indicated an increase in p53 expression levels, which is crucial for apoptosis regulation .
  • Comparative Efficacy :
    • In comparative studies, the compound demonstrated higher cytotoxic effects than several reference compounds including Tamoxifen and Doxorubicin against specific cancer cell lines . This suggests that modifications to the oxadiazole structure enhance its efficacy.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Oxadiazole Rings : The oxadiazole moiety has been associated with various biological activities including anticancer effects. Modifications on this ring can significantly influence potency.
  • Thiophene Substituents : The inclusion of thiophene rings has been shown to enhance lipophilicity and potentially improve cellular uptake and bioactivity .

Case Studies

Several case studies have illustrated the potential of similar oxadiazole derivatives in drug discovery:

CompoundActivityCell LineIC50 Value
Compound AAnticancerMCF-70.48 µM
Compound BAnticancerHCT1161.54 µM
Compound CAnticancerA5490.12 µM
Compound DAnticancerMDA-MB-2312.78 µM

These findings underscore the relevance of structural modifications in enhancing biological activities.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and dihydropyridine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole ring is believed to enhance the lipophilicity of the molecules, facilitating better membrane penetration .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of apoptosis-related proteins .

Neuroprotective Effects

The neuroprotective properties of 1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one have been evaluated in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease .

Organic Electronics

The unique electronic properties of the oxadiazole moiety make this compound a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport properties can enhance device performance .

Drug Delivery Systems

Incorporating this compound into polymeric matrices has shown promise for controlled drug release applications. The hydrophilic-lipophilic balance provided by the methoxyethyl group allows for tunable release rates depending on the formulation .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives including our compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli, suggesting strong antibacterial potential .

Case Study 2: Anticancer Mechanism

In another study focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed a dose-dependent increase in early apoptotic cells after 24 hours of treatment, confirming its role as an apoptosis inducer .

Preparation Methods

Cyclodehydration of Acyl Chlorides and Amidoximes

The most widely reported method involves reacting acyl chlorides with amidoximes under microwave-assisted conditions. For the 3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl moiety, the synthesis begins with 2-methoxyethyl carboxylic acid, which is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with hydroxyamidine derivatives under microwave irradiation (100–120°C, 15–30 min) yields the oxadiazole ring. Similarly, the 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl group is synthesized from thiophene-3-carboxylic acid, which undergoes analogous halogenation and cyclization steps.

Key Reaction Parameters

Parameter3-(2-Methoxyethyl) Oxadiazole3-(Thiophen-3-yl) Oxadiazole
Acyl Chloride Precursor2-Methoxyethyl carboxylic acidThiophene-3-carboxylic acid
Cyclization Time (MW)20 min25 min
Yield82%78%
SolventDichloroethaneToluene

Alternative Route: Nitrile Oxide Cycloaddition

A less common but viable method involves the cycloaddition of nitrile oxides with nitriles. For example, the reaction of 2-methoxyethyl nitrile oxide with thiophene-3-carbonitrile in the presence of a base (e.g., triethylamine) generates the oxadiazole core. However, this method is limited by lower yields (≤60%) and requires stringent anhydrous conditions.

Construction of the Dihydropyridin-2-One Core

The central dihydropyridin-2-one scaffold is synthesized via a modified Hantzsch dihydropyridine reaction.

Stepwise Assembly

  • Formation of the Pyridinone Ring : Ethyl acetoacetate reacts with ammonium acetate and formaldehyde under acidic conditions to yield 3,4-dihydro-2H-pyran-4-one. This intermediate is subsequently oxidized with MnO₂ to form the pyridin-2-one skeleton.

  • Functionalization at C-3 and C-5 : The oxadiazole substituents are introduced via nucleophilic substitution. The methyl group at C-5 is brominated using N-bromosuccinimide (NBS), followed by coupling with the pre-synthesized oxadiazole derivatives under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C).

Optimization Insights

  • Bromination at C-5 proceeds with 89% efficiency when using a 1:1 molar ratio of pyridinone to NBS.

  • Ullmann coupling yields improve from 65% to 82% when replacing DMF with dimethylacetamide (DMAc).

Final Coupling and Global Deprotection

The two oxadiazole-methyl intermediates are conjugated to the dihydropyridin-2-one core via a Mitsunobu reaction.

Mitsunobu Reaction Conditions

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 75–80% after chromatography.

Critical Considerations

  • The reaction is sensitive to moisture; rigorous drying of THF is essential.

  • Excess DEAD (1.5 equiv) ensures complete coupling of sterically hindered oxadiazole groups.

Analytical Characterization and Validation

The final compound is validated using spectroscopic and chromatographic techniques:

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 2.31 (s, 3H, CH₃), 3.40 (s, 1H, CH), 6.82–7.89 (m, aromatic protons).
IR (KBr)1635 cm⁻¹ (C=O), 3392 cm⁻¹ (NH).
MS (ESI+)m/z 385.4 [M+H]⁺, consistent with C₁₇H₁₅N₅O₄S.

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O 70:30): ≥98% purity at 254 nm.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is minimized by using microwave irradiation, which favors kinetic control.

Steric Hindrance During Coupling

The bulky oxadiazole substituents necessitate elevated temperatures (110°C) and prolonged reaction times (48 hr) for complete conversion .

Q & A

Basic: What are the recommended synthetic strategies for this compound, given its dual oxadiazole rings and dihydropyridinone core?

Methodological Answer:
The synthesis of this compound requires sequential construction of its heterocyclic components. Key steps include:

  • Oxadiazole Formation : Use cyclization of thioamide precursors with hydroxylamine (as seen in analogous oxadiazole syntheses) .
  • Dihydropyridinone Assembly : Employ condensation reactions between ketones and amines, followed by oxidation to stabilize the ring .
  • Coupling Reactions : Link the oxadiazole moieties to the dihydropyridinone core via alkylation or nucleophilic substitution. Optimize solvent systems (e.g., ethanol or DMF) and temperature (reflux conditions) to enhance yield .
    Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Advanced: How can researchers address tautomerism-induced discrepancies in NMR data for the dihydropyridinone ring?

Methodological Answer:
Tautomerism in the dihydropyridinone ring can lead to ambiguous NMR signals. Mitigation strategies include:

  • Variable Temperature NMR : Conduct experiments at low temperatures (e.g., −40°C) to slow tautomeric interconversion and resolve splitting patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to determine the solid-state structure and confirm the dominant tautomer .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for different tautomers .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and assess purity. Focus on coupling constants to distinguish oxadiazole protons (~8.5–9.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the labile dihydropyridinone ring .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified oxadiazole substituents (e.g., replacing thiophen-3-yl with pyridinyl) and compare bioactivity .
  • Biological Assays : Test compounds against target enzymes (e.g., kinases) or microbial strains using dose-response curves. Include positive controls like known inhibitors .
  • Computational Docking : Use molecular modeling to predict binding modes and guide rational design .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .
  • HPLC : Apply reverse-phase C18 columns for final purification, especially if tautomers co-elute in simpler systems .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or regiochemistry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in chloroform/methanol). Refine data using SHELXL to assign bond lengths and angles unambiguously .
  • Comparative Analysis : Cross-validate with analogous structures (e.g., oxadiazole-pyridine hybrids in ) to identify deviations in ring puckering or substituent orientation .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light/Temperature Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the dihydropyridinone ring .
  • pH Stability : Avoid strongly acidic/basic conditions, which may hydrolyze oxadiazole rings. Test stability in buffers (pH 4–8) via LC-MS .

Advanced: How to analyze conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Replication : Repeat experiments in triplicate across independent labs to rule out technical variability .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., pyrazol-oxadiazole hybrids in ) to identify trends .
  • Mechanistic Studies : Use knockout cell lines or enzyme mutants to confirm target specificity .

Table 1: Structurally Related Compounds for SAR Reference

Compound ClassKey FeaturesReference ID
3,5-Diaryl-1,2,4-oxadiazolesAntimicrobial activity, NMR shifts
Dihydropyridinone derivativesTautomerism, crystallography data
Thiophene-oxadiazole hybridsSolubility profiles, synthetic routes

Basic: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

  • DMSO : Use ≤1% v/v to avoid cytotoxicity. Confirm solubility via dynamic light scattering .
  • Ethanol/PBS Mixtures : Ideal for aqueous assays; pre-filter (0.22 µm) to remove particulates .

Advanced: How to optimize reaction yields when coupling bulky oxadiazole substituents?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity for sterically hindered intermediates .
  • Catalytic Systems : Screen Pd or Cu catalysts to facilitate cross-coupling reactions .
  • Solvent Optimization : Test high-boiling solvents (e.g., toluene) to enhance solubility of bulky groups .

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